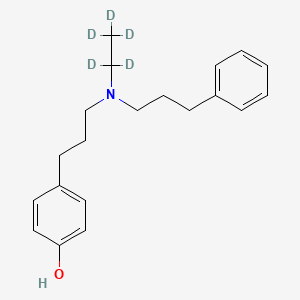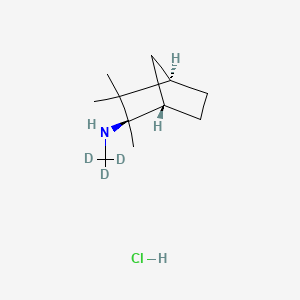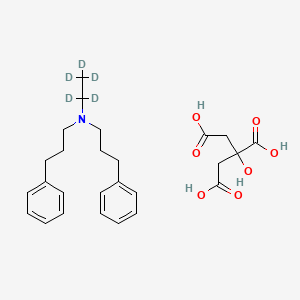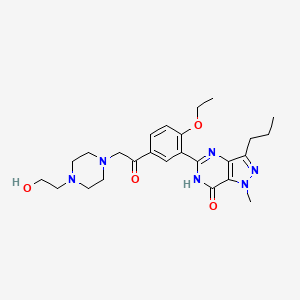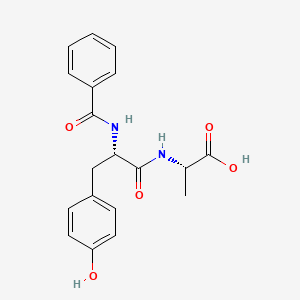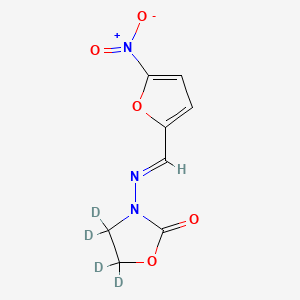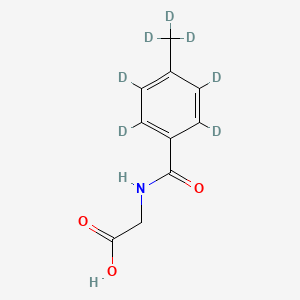
4-Methyl Hippuric Acid-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl Hippuric Acid-d7, also known as N-(4-Methylbenzoyl)glycine-d7, is a deuterium-labeled analog of 4-Methyl Hippuric Acid. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C10H4D7NO3 and a molecular weight of 200.24 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl Hippuric Acid-d7 involves the deuteration of 4-Methyl Hippuric AcidThe reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl Hippuric Acid-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds
Aplicaciones Científicas De Investigación
4-Methyl Hippuric Acid-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Methyl Hippuric Acid-d7 involves its role as a labeled analog in biochemical studies. The deuterium atoms in the compound allow for precise tracking of metabolic pathways and reaction mechanisms. The compound interacts with various enzymes and molecular targets, providing insights into the biochemical processes .
Comparación Con Compuestos Similares
- 2-Methyl Hippuric Acid
- 3-Methyl Hippuric Acid
- 4-Methyl Hippuric Acid (unlabeled)
Comparison: 4-Methyl Hippuric Acid-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. Compared to its unlabeled counterparts, this compound offers improved analytical accuracy and sensitivity in various research applications .
Propiedades
IUPAC Name |
2-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCPTLHWVWLLH-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
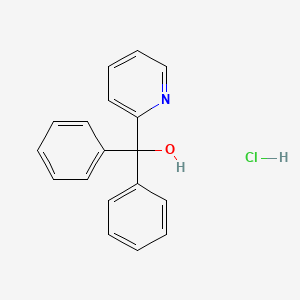
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/new.no-structure.jpg)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)
